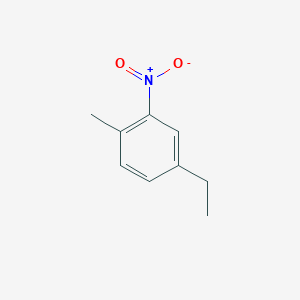

4-Ethyl-1-methyl-2-nitrobenzene

Description

Contextualization within Substituted Nitroaromatic Chemistry

Substituted nitroaromatic compounds are organic molecules featuring at least one nitro group attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the aromatic ring. wikipedia.org This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution reactions but facilitates nucleophilic aromatic substitution, a fundamental concept in organic synthesis. wikipedia.orgnih.gov

The synthesis of nitroaromatic compounds is primarily achieved through nitration, a reaction that introduces a nitro group onto an aromatic substrate using a mixture of nitric acid and sulfuric acid. nih.govwikipedia.org The conditions of this reaction can be controlled to direct the position of the nitro group. nih.gov In the case of 4-Ethyl-1-methyl-2-nitrobenzene, the starting material would be 4-ethyltoluene (B166476), which is then nitrated. The directing effects of the existing alkyl groups (ethyl and methyl) on the benzene (B151609) ring guide the incoming nitro group to the ortho position relative to the methyl group.

The chemistry of nitroaromatic compounds is diverse. A key reaction is the reduction of the nitro group to an amine (-NH2), which transforms the electronic properties of the molecule, converting a strongly deactivating group into a strongly activating one. masterorganicchemistry.com This transformation is pivotal in the synthesis of a vast array of more complex molecules, including dyes, pharmaceuticals, and polymers.

Historical Trajectories of Nitrobenzene (B124822) Derivatives in Chemical Sciences

The history of nitrobenzene derivatives is intrinsically linked to the development of modern organic chemistry. Nitrobenzene itself was first synthesized in 1834 by Eilhardt Mitscherlich, who treated benzene with fuming nitric acid. britannica.comdictozo.com This discovery was a landmark, providing a clear example of electrophilic aromatic substitution and opening up new avenues for chemical transformations.

The industrial significance of nitrobenzene and its derivatives surged in the mid-19th century with the development of synthetic dyes. The reduction of nitrobenzene to aniline (B41778) became a cornerstone of this new industry. Aniline and its derivatives are crucial intermediates in the production of a wide range of products, including polyurethane foams, rubber chemicals, pesticides, and pharmaceuticals like paracetamol.

Initially, the production of nitrobenzene was carried out in batch processes. However, to meet growing industrial demand, continuous processes were developed, utilizing a "mixed acid" of nitric and sulfuric acids for more efficient nitration. This fundamental chemistry, involving the formation of the nitronium ion (NO2+), remains a core process in the chemical industry today. wikipedia.org The study of various substituted nitrobenzenes, including compounds like this compound, is a continuation of this long history, exploring how different substituents modulate the properties and applications of the nitroaromatic scaffold.

Contemporary Research Relevance and Emerging Areas in Aromatic Chemistry

Aromatic chemistry continues to be a vibrant area of research, with ongoing efforts to develop more efficient and sustainable synthetic methods. numberanalytics.com Transition metal catalysis, for instance, has revolutionized the formation of carbon-carbon bonds between aromatic rings through cross-coupling reactions. numberanalytics.comnumberanalytics.com Recent advancements also focus on site-selective molecular editing of aromatic rings, a significant challenge in organic synthesis. scitechdaily.com For example, new electrochemical techniques have been developed for precise single-carbon insertion into aromatic systems. scitechdaily.com

The development of novel synthetic strategies, such as those utilizing microchannel reactors for continuous synthesis, aims to improve safety, efficiency, and reduce waste in the production of aromatic compounds like isomers of ethylnitrobenzene. google.com Furthermore, research into "heavy benzenes," where a carbon atom in the benzene ring is replaced by a heavier Group 14 element, is pushing the boundaries of our understanding of aromaticity and creating new possibilities for functional materials. nih.gov

Nitroaromatic compounds remain relevant in various fields. They are used as starting materials for a wide range of industrial and consumer products, including pesticides and pharmaceuticals. nih.gov For instance, substituted nitrobenzenes are precursors for creating diverse bioactive indoles. nih.gov The study of specific isomers like this compound contributes to this broader effort, providing data points for understanding structure-activity relationships and potentially leading to new applications in medicinal chemistry or materials science. chiralen.com

Positional Isomerism and Structural Specificity of this compound

Positional isomerism is a key concept in aromatic chemistry, where compounds have the same molecular formula but differ in the position of substituents on the aromatic ring. In the case of ethyl methyl nitrobenzene, several positional isomers exist, each with unique physical and chemical properties. The specific placement of the ethyl, methyl, and nitro groups on the benzene ring defines the identity and reactivity of each isomer.

This compound has the CAS number 62559-42-6. chemsrc.com Its structure is defined by the nitro group being at position 2, the methyl group at position 1, and the ethyl group at position 4.

Below is a table comparing this compound with some of its positional isomers:

| Isomer Name | CAS Number | Structure |

| This compound | 62559-42-6 chemsrc.com | Nitro group at C2, Methyl at C1, Ethyl at C4 |

| 2-Ethyl-4-methyl-1-nitrobenzene | 102878-75-1 nih.gov | Nitro group at C1, Ethyl at C2, Methyl at C4 |

| 4-Ethyl-2-methyl-1-nitrobenzene | 102878-76-2 | Nitro group at C1, Methyl at C2, Ethyl at C4 |

| 2-Ethyl-1-methyl-4-nitrobenzene | Not readily available | Nitro group at C4, Ethyl at C2, Methyl at C1 |

The structural specificity of this compound, arising from the interplay of the electronic effects of the nitro, methyl, and ethyl groups, governs its reactivity in chemical reactions such as further substitution or reduction.

Physicochemical Properties of a Related Isomer (4-Ethyl-2-methyl-1-nitrobenzene)

While detailed experimental data for this compound is not widely published, data for its isomer, 4-Ethyl-2-methyl-1-nitrobenzene, provides insight into the general properties of this class of compounds.

| Property | Value |

| Molecular Formula | C9H11NO2 nih.gov |

| Molecular Weight | 165.19 g/mol nih.gov |

| Solubility | Moderately soluble in organic solvents like DMSO and methanol (B129727). |

| Storage | Stable at -20°C for one month or -80°C for six months. |

This data pertains to the isomer 4-Ethyl-2-methyl-1-nitrobenzene (CAS: 102878-76-2).

Properties

IUPAC Name |

4-ethyl-1-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-8-5-4-7(2)9(6-8)10(11)12/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEVYFDODMGKAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491342 | |

| Record name | 4-Ethyl-1-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62559-42-6 | |

| Record name | 4-Ethyl-1-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethyl 1 Methyl 2 Nitrobenzene

Chemo- and Regioselective Nitration Strategies

The primary challenge in synthesizing 4-Ethyl-1-methyl-2-nitrobenzene is controlling the position of the incoming nitro group on the 4-ethyltoluene (B166476) (p-ethyltoluene) precursor. Both the methyl and ethyl groups are activating and ortho-, para-directing, meaning they activate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orgresearchgate.net Since the para position is already occupied by the other alkyl group, nitration is directed to the four ortho positions. This leads to a mixture of isomers, primarily this compound and 1-ethyl-4-methyl-2-nitrobenzene (B14525001) (also known as 4-ethyl-1-methyl-3-nitrobenzene).

Direct Nitration of Ethyltoluene Precursors

The direct nitration of 4-ethyltoluene is the most straightforward approach to synthesizing this compound. This electrophilic aromatic substitution reaction typically involves a nitrating agent, such as a mixture of nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) as the active electrophile.

The directing effects of the two alkyl groups are crucial in determining the product distribution. The methyl and ethyl groups direct the incoming nitro group to the positions ortho to them (positions 2, 3, 5, and 6). Due to the molecule's symmetry, this results in two primary mononitrated products. Research has shown that the nitration of p-ethyltoluene with nitrating agents like a mixture of nitric acid and sulfuric acid, or nitric acid in trifluoroacetic anhydride (B1165640), yields a mixture of 4-ethyl-2-nitro- and 4-ethyl-3-nitrotoluene. researchgate.net One study reported a product ratio of approximately 2:1 in favor of the 4-ethyl-2-nitro isomer (the target compound). researchgate.net This preference can be attributed to steric hindrance; the position ortho to the smaller methyl group (position 2) is less sterically hindered than the position ortho to the larger ethyl group (position 3), making it a more favorable site for attack by the electrophile.

Table 1: Isomer Distribution in Direct Nitration of 4-Ethyltoluene

| Precursor | Nitrating Agent | Major Products | Reported Product Ratio | Reference |

|---|---|---|---|---|

| 4-Ethyltoluene | H₂SO₄ / HNO₃ or TFAA / HNO₃ | This compound and 4-Ethyl-1-methyl-3-nitrobenzene | ~2:1 | researchgate.net |

Optimization of Mixed Acid Nitration Conditions

The classic method for aromatic nitration utilizes a "mixed acid" of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). The efficiency and selectivity of the nitration of 4-ethyltoluene can be influenced by several key reaction parameters.

Optimization studies on nitration reactions, while not always specific to 4-ethyltoluene, provide general principles for improving yield and selectivity. researchgate.net Key parameters that can be adjusted include:

Temperature: Nitration is a highly exothermic process. Lowering the reaction temperature can help control the reaction rate and often improves selectivity by minimizing the formation of byproducts and di-nitrated compounds. docbrown.info

Acid Concentration and Ratio: The ratio of sulfuric acid to nitric acid and their concentration are critical. A higher concentration of sulfuric acid increases the rate of nitronium ion formation, leading to a faster reaction. However, overly harsh conditions can lead to oxidation and decreased selectivity. researchgate.net

Reaction Time: The duration of the reaction must be sufficient for complete conversion of the starting material but short enough to prevent the formation of undesired byproducts from over-nitration or side reactions. researchgate.net

For the nitration of 4-ethyltoluene, careful control of these parameters is necessary to maximize the yield of the desired this compound isomer and minimize the formation of the 3-nitro isomer and other impurities.

Catalytic Approaches for Enhanced Regioselectivity

To overcome the challenge of isomer mixtures in direct nitration, catalytic methods are employed to enhance regioselectivity. Solid acid catalysts, particularly zeolites, have shown significant promise in directing nitration to a specific position through "shape selectivity." uncw.eduserdp-estcp.mil The confined spaces within the pores and channels of zeolites can sterically hinder the formation of bulkier isomers, favoring the formation of the less sterically demanding product.

In the context of nitrating alkylbenzenes like toluene (B28343), zeolites such as H-ZSM-5 and H-Beta have been shown to significantly alter the product distribution. serdp-estcp.milias.ac.inbibliotekanauki.pl For instance, conventional nitration of toluene yields an ortho-to-para isomer ratio of about 1.5:1 (58% ortho, 38% para). serdp-estcp.mil However, using an H-ZSM-5 zeolite catalyst, the isomer distribution can be shifted dramatically to 81% para- and 20% ortho-nitrotoluene, with essentially no meta-isomer formation. serdp-estcp.mil This is because the transition state leading to the para isomer is sterically less demanding and fits more readily within the zeolite's pore structure.

While specific studies on 4-ethyltoluene are less common, these principles can be directly applied. A zeolite catalyst could be selected to favor nitration at the 2-position (ortho to the smaller methyl group) over the 3-position (ortho to the bulkier ethyl group), thereby increasing the yield of the target compound, this compound.

Table 2: Effect of Zeolite Catalysts on Regioselectivity of Toluene Nitration

| Nitration Method | Catalyst | Ortho-Isomer (%) | Para-Isomer (%) | Meta-Isomer (%) | Reference |

|---|---|---|---|---|---|

| Mixed Acid | None | ~58% | ~38% | ~4% | serdp-estcp.mil |

| Nitric Acid | H-ZSM-5 Zeolite | ~20% | ~81% | 0% | serdp-estcp.mil |

| Nitric Acid | H-Beta Zeolite | para/ortho ratio of 2.23 | - | bibliotekanauki.pl |

Multi-Step Synthesis from Diverse Aromatic Feedstocks

An alternative to direct nitration involves constructing this compound through a sequence of reactions, starting from simpler aromatic compounds like benzene (B151609) or toluene. This approach allows for greater control over the final substitution pattern by carefully choosing the order of reactions and utilizing the different directing effects of various functional groups.

Functional Group Interconversions on Benzene Scaffolds

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that involves transforming one functional group into another. youtube.comsolubilityofthings.com This allows chemists to change a substituent's electronic and directing properties mid-synthesis. A key example is the transformation between an acyl group and an alkyl group.

A Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring. This group is deactivating and a meta-director. organic-chemistry.org Subsequently, the acyl group can be reduced to an alkyl group (R-CH₂) using methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction. organic-chemistry.org The resulting alkyl group is activating and an ortho-, para-director. This switch in directing properties is a cornerstone of many multi-step aromatic syntheses. youtube.com

Other important FGIs in this context include the reduction of a nitro group to an amine (NH₂), which is a strong ortho-, para-director, and its subsequent conversion to a diazonium salt (N₂⁺), which can be replaced by a wide variety of other functional groups. youtube.com

Alkylation and Nitration Sequencing for Target Compound Synthesis

The order in which alkylation and nitration steps are performed is critical to achieving the desired 1,2,4-substitution pattern of this compound.

A logical and effective synthetic route starting from toluene is as follows:

Friedel-Crafts Acylation: Toluene is first acylated with an acetylating agent, such as acetyl chloride (CH₃COCl), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). scribd.comchemguide.co.uk The methyl group on toluene is an ortho-, para-director. Due to steric hindrance, the major product of this reaction is the para-substituted isomer, 4-methylacetophenone. chemguide.co.ukyoutube.com

Clemmensen or Wolff-Kishner Reduction: The keto group of 4-methylacetophenone is then reduced to a methylene (B1212753) group (CH₂) to form 4-ethyltoluene. This step converts the deactivating, meta-directing acyl group into an activating, ortho-, para-directing ethyl group. organic-chemistry.org

Nitration: The final step is the nitration of the 4-ethyltoluene intermediate, as described in section 2.1. Both the methyl and ethyl groups direct the incoming nitro group to the ortho positions. The target compound, this compound, is formed as the major product due to the lower steric hindrance at the position ortho to the methyl group. researchgate.net

This sequence is superior to alternative routes. For example, attempting a Friedel-Crafts alkylation on nitrobenzene (B124822) is generally unsuccessful because the strong deactivating nature of the nitro group inhibits the reaction. Similarly, direct dialkylation of benzene would lead to a difficult-to-separate mixture of ortho, meta, and para isomers. chemguide.co.uk The acylation-reduction-nitration sequence provides a high degree of regiochemical control, making it a preferred method for synthesizing specifically substituted aromatic compounds.

Process Intensification and Continuous Flow Synthesis of this compound

Process intensification, a paradigm in chemical engineering, aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow synthesis, particularly utilizing microreactors, is a prime example of this approach and has shown considerable promise for the production of nitroaromatics like this compound.

Microchannel Reactor Applications in Nitroaromatic Production

Microchannel reactors, with their high surface-area-to-volume ratios, offer exceptional heat and mass transfer capabilities. This is particularly advantageous for highly exothermic reactions such as nitration, allowing for precise temperature control and minimizing the risk of thermal runaways. The small reactor volumes inherent to these systems also significantly enhance process safety by reducing the inventory of hazardous materials at any given time.

While specific studies on the synthesis of this compound in microreactors are not extensively detailed in publicly available literature, a Chinese patent describes a method for the continuous synthesis of 4-ethylnitrobenzene (B91404) and 2-ethylnitrobenzene (B1329339) using a microchannel reactor. This process involves the continuous mixing and reaction of ethylbenzene (B125841) with mixed acid within the microreactor, demonstrating the applicability of this technology to closely related compounds. The patent highlights several advantages, including stable and continuous operation, high production efficiency, significantly reduced production costs, and improved process safety.

Enhanced Yields and Selectivity in Continuous Systems

Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and residence time, which directly translates to improved yields and selectivity. The precise mixing and rapid heat dissipation in microreactors can suppress the formation of unwanted byproducts, leading to a purer product stream and simplifying downstream purification processes.

For the nitration of toluene, a related alkylbenzene, continuous flow processes have demonstrated the potential for high yields and selectivity. For instance, continuous nitration of toluene using a mixture of sulfuric acid and nitric acid at 65°C with a residence time of 15 minutes has been reported. Another method using acetyl nitrate (B79036) generated in situ from nitric acid and acetic anhydride at 30°C with a 70-minute residence time showed high selectivity, yielding 54% 2-nitrotoluene (B74249) and 39% 4-nitrotoluene (B166481). These examples underscore the potential for achieving high selectivity in the nitration of substituted benzenes within continuous systems, a principle that can be extrapolated to the synthesis of this compound from 4-ethyltoluene.

Table 1: Comparison of Batch vs. Continuous Flow Nitration of Toluene

| Parameter | Traditional Batch Reactor | Microreactor/Continuous Flow |

| Reaction Time | Several hours | Minutes to seconds |

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |

| Safety | Higher risk due to large volumes | Inherently safer due to small volumes |

| Selectivity | Often lower, more byproducts | Higher, improved process control |

| Scalability | Difficult, requires process redesign | Easier, numbering-up approach |

Novel Reagents and Green Chemistry Principles in Synthesis

The development of more environmentally benign synthetic routes is a central tenet of green chemistry. This includes the use of less hazardous reagents and the design of processes that minimize waste.

Recent research has explored various green nitration approaches for aromatic compounds. One such method involves the use of dinitrogen pentoxide (N₂O₅) in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) medium. This approach is characterized by high yields, mild reaction conditions, and a significant reduction in acidic waste compared to traditional mixed-acid nitration.

Enzymatic nitration is also emerging as a potential green alternative. Enzymes, such as those from the cytochrome P450 subfamily, can mediate nitration reactions under mild conditions with high selectivity. jetir.org While still in the early stages of development for industrial applications, biocatalytic nitration represents a promising future direction for the sustainable synthesis of nitroaromatics. jetir.orgnih.govacs.orgnih.govresearchgate.net

Mechanistic Investigations of Chemical Reactivity and Transformations

Electrophilic Aromatic Substitution Patterns in 4-Ethyl-1-methyl-2-nitrobenzene

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of this compound in these reactions is a direct consequence of the electronic effects of its substituents.

Directing Effects of Ethyl and Methyl Groups

The ethyl and methyl groups are classified as activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. libretexts.org Their electron-donating nature, primarily through an inductive effect, enriches the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. This increased nucleophilicity is most pronounced at the ortho and para positions relative to the alkyl groups. Consequently, incoming electrophiles are preferentially directed to these positions. In the case of this compound, the positions ortho and para to the methyl group (positions 3 and 5, and position 6 respectively) and the positions ortho and para to the ethyl group (positions 3 and 5, and position 1 respectively) would be activated. However, the directing effects of multiple substituents must be considered collectively.

Influence of the Nitro Group on Ring Deactivation

In stark contrast to the activating effects of the alkyl groups, the nitro group (-NO2) is a powerful deactivating group and a meta-director in electrophilic aromatic substitution. youtube.comnumberanalytics.com Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the benzene (B151609) ring, making it less reactive towards electrophiles. youtube.comvedantu.com The deactivation is most pronounced at the ortho and para positions relative to the nitro group, which bear a partial positive charge due to resonance delocalization. vedantu.comrsc.org This leaves the meta position as the least deactivated and, therefore, the most favorable site for electrophilic attack. vedantu.com

In this compound, the nitro group at position 2 deactivates the ring, particularly at positions 1, 3, and 5. The combined directing effects of the activating alkyl groups and the deactivating nitro group result in a complex reactivity pattern. The positions most favored for electrophilic attack would be those that are activated by the alkyl groups and least deactivated by the nitro group. In this specific molecule, both the ethyl and methyl groups direct towards positions 3 and 5. The nitro group directs meta, which would be position 4 (already substituted) and position 6. Therefore, electrophilic substitution is most likely to occur at positions 3, 5, or 6, with the precise outcome depending on the specific electrophile and reaction conditions. For instance, in a similar molecule, the nitration of toluene (B28343) (methylbenzene) yields a mixture of ortho- and para-nitrotoluene. chemguide.co.uk

Nucleophilic Aromatic Substitution Dynamics

While less common than electrophilic substitution for many aromatic compounds, nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for nitro-substituted arenes. numberanalytics.com

Reactivity at the Nitro-Substituted Carbon Center

The presence of a strong electron-withdrawing group, such as a nitro group, is a prerequisite for nucleophilic aromatic substitution to occur via the addition-elimination (SNAr) mechanism. wikipedia.org The nitro group activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orglibretexts.org This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. libretexts.org In this compound, the nitro group is at position 2. If a suitable leaving group were present at an adjacent (ortho) or opposite (para) position, this compound would be susceptible to nucleophilic attack at that carbon. The attack of a nucleophile leads to the formation of a resonance-stabilized carbanion, with the negative charge delocalized onto the oxygen atoms of the nitro group. libretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental and widely used transformation in organic synthesis, providing a route to aromatic amines. acs.orgnih.gov The product of the reduction of this compound is 4-ethyl-2-methylaniline (B3056488). guidechem.comnih.gov

A variety of reducing agents can be employed for this transformation, each with its own advantages and limitations. Common methods include:

Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts such as palladium on carbon (Pd/C) with hydrogen gas. commonorganicchemistry.com It is a widely used industrial process for the reduction of nitroarenes. nih.gov Other catalysts like Raney nickel can also be used. commonorganicchemistry.com

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.com For instance, iron in the presence of hydrochloric acid is a common laboratory reagent for this reduction.

Other Reducing Agents: A wide array of other reducing agents have been developed for the chemoselective reduction of nitro groups, especially in the presence of other reducible functional groups. These include sodium borohydride (B1222165) (NaBH4) in the presence of a suitable catalyst, tin(II) chloride (SnCl2), and sodium sulfide (B99878) (Na2S). commonorganicchemistry.comnih.gov The choice of reagent can sometimes allow for the selective reduction of one nitro group in a molecule containing multiple nitro groups. commonorganicchemistry.com

The reduction of nitroarenes generally proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product. The specific pathway can be influenced by the reaction conditions and the chosen reducing agent.

Catalytic Hydrogenation Pathways to Amino Derivatives

The reduction of the nitro group in this compound is a fundamental transformation, leading to the corresponding aniline (B41778), 4-ethyl-2-methylaniline. This conversion is most commonly achieved through catalytic hydrogenation, a process widely employed in industrial synthesis for its efficiency and cleaner reaction profiles. wikipedia.org The reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The hydrogenation of nitroarenes is typically carried out in a solvent such as ethanol, ethyl acetate, or methanol (B129727) under varying pressures of hydrogen and at temperatures ranging from ambient to moderately elevated. abo.fi

The mechanism of catalytic hydrogenation of a nitroarene to an aniline is a stepwise process that occurs on the surface of the metal catalyst. The generally accepted pathway involves the following key intermediates:

Adsorption: Both the nitroarene and hydrogen molecules are adsorbed onto the catalyst surface.

Initial Reduction: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

Further Reduction: The nitroso group is then rapidly reduced to a hydroxylamino group (-NHOH).

Final Reduction: The hydroxylamino intermediate is finally reduced to the amino group (-NH₂), yielding the aniline product.

While intermediates like azoxybenzene (B3421426) and azobenzene (B91143) can be formed, particularly under specific reaction conditions, the route via the hydroxylamine is considered the primary pathway for aniline formation in heterogeneous catalytic hydrogenation. abo.fi For this compound, the complete hydrogenation yields 4-ethyl-2-methylaniline, an important intermediate in various chemical syntheses. nih.gov

Table 1: Catalysts and Conditions for Nitroarene Hydrogenation

| Catalyst | Typical Conditions | Product |

| Palladium on Carbon (Pd/C) | H₂, Ethanol, Room Temperature | Aniline |

| Raney Nickel | H₂, Methanol, Elevated Temp/Pressure | Aniline |

| Platinum(IV) Oxide (PtO₂) | H₂, Acetic Acid, Room Temperature | Aniline |

| Iron (Fe) in Acidic Media | Fe/HCl, Reflux | Aniline |

Selective Reduction to Hydroxylamines and Other Intermediates

While complete hydrogenation of this compound yields the corresponding aniline, the reaction can be controlled to selectively produce partially reduced intermediates, most notably the N-arylhydroxylamine. The formation of N-(4-ethyl-2-methylphenyl)hydroxylamine is a more delicate process, as hydroxylamines are themselves susceptible to further reduction. mdpi.com Achieving high selectivity requires careful selection of reagents and reaction conditions to prevent over-reduction to the amine. acs.org

Several methods have been developed for the selective reduction of nitroarenes to hydroxylamines:

Zinc Dust in CO₂/H₂O or NH₄Cl: A classic and environmentally benign method involves the use of zinc metal in an aqueous medium. researchgate.net Using a CO₂/H₂O system under mild conditions (e.g., 25 °C) can lead to high yields of N-arylhydroxylamines. researchgate.net The reaction with zinc dust and ammonium (B1175870) chloride is also effective for this transformation. wikipedia.org

Catalytic Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas. For instance, rhodium on carbon (Rh-C) with hydrazine (B178648) monohydrate as the hydrogen source at room temperature has been shown to be effective for the selective reduction of nitroarenes to hydroxylamines. wikipedia.org

Specialized Catalytic Systems: Modern catalysis research has developed highly selective systems. Gold nanoparticles (AuNPs) stabilized on specific polymer supports have demonstrated exceptional selectivity for N-phenylhydroxylamine from nitrobenzene (B124822), achieving near-quantitative yields under a nitrogen atmosphere. acs.org The key is to inhibit the further hydrogenation of the hydroxylamine intermediate. researchgate.net

The mechanism of these selective reductions often involves a single-electron transfer from the reducing metal (like zinc) or hydride species generated on a catalyst surface. The precise control of temperature, pH, and the nature of the catalyst or reductant is crucial to stop the reaction at the hydroxylamine stage. mdpi.comnih.gov

Oxidation Reactions of Alkyl Side Chains

Directed Oxidation for Carboxylic Acid Formation

The alkyl side chains (ethyl and methyl groups) of this compound can be subjected to oxidation to form carboxylic acids. The benzylic carbon—the carbon atom directly attached to the aromatic ring—is particularly susceptible to oxidation. Strong oxidizing agents can convert these alkyl groups into carboxylic acid groups (-COOH).

To synthesize 4-methyl-3-nitrobenzoic acid from this compound, the ethyl group at position 4 would need to be selectively oxidized. However, the methyl group at position 1 is also susceptible to oxidation. Typically, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline medium, or potassium dichromate (K₂Cr₂O₇) in sulfuric acid, are used to oxidize alkylbenzenes to benzoic acids. quora.comlearncbse.in

The general reaction proceeds as follows: Ar-R + [O] → Ar-COOH

For this compound, oxidation of the ethyl group would lead to 4-carboxy-1-methyl-2-nitrobenzene (also known as 3-nitro-4-methylbenzoic acid). Conversely, oxidation of the methyl group would yield 2-nitro-4-ethylbenzoic acid. The relative ease of oxidation can depend on the specific reaction conditions. The synthesis of 3-methyl-4-nitrobenzoic acid has been achieved through the oxidation of 2,4-dimethylnitrobenzene, demonstrating the feasibility of oxidizing a methyl group on a nitrated toluene ring. chemicalbook.com Similarly, the formation of m-nitrobenzoic acid can be achieved via the oxidation of methyl m-nitrobenzoate, which is first saponified. orgsyn.org

Table 2: Common Oxidizing Agents for Alkylbenzene Oxidation

| Oxidizing Agent | Conditions | Target Product |

| Potassium Permanganate (KMnO₄) | H₂SO₄ or NaOH, Heat | Benzoic Acid Derivative |

| Potassium Dichromate (K₂Cr₂O₇) | H₂SO₄, Heat | Benzoic Acid Derivative |

| Nitric Acid (HNO₃) | Dilute, Heat | Benzoic Acid Derivative |

Radical-Mediated Side-Chain Functionalization

The alkyl side chains of this compound can be functionalized through free-radical reactions, most commonly radical halogenation. This type of reaction allows for the introduction of a halogen atom (e.g., bromine or chlorine) at the benzylic position, which is the most stable radical position due to resonance with the benzene ring.

For the ethyl group on this compound, the secondary benzylic hydrogen is the most likely site for radical abstraction. youtube.com The reaction is typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a halogenating agent such as N-bromosuccinimide (NBS).

The mechanism involves three main steps:

Initiation: Homolytic cleavage of the halogenating agent or initiator to form radicals.

Propagation: A radical abstracts a benzylic hydrogen from the ethyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of the halogenating agent to form the halogenated product and a new radical, which continues the chain reaction.

Termination: Two radicals combine to end the chain reaction.

The resulting benzylic halide is a versatile intermediate that can be converted into other functional groups via nucleophilic substitution or elimination reactions. For example, it can be hydrolyzed to form a benzylic alcohol or reacted with cyanide to extend the carbon chain. This provides a pathway to a variety of derivatives without altering the nitro group or the aromatic ring directly. youtube.com

Intramolecular Cyclization and Rearrangement Mechanisms

Formation of Heterocyclic Ring Systems (e.g., Anthranil (B1196931) Derivatives)

Derivatives of this compound can undergo intramolecular cyclization reactions to form various heterocyclic ring systems. A key transformation in this category is the reductive cyclization of ortho-substituted nitroarenes. When a suitable functional group is present at the ortho position to the nitro group (in this case, the methyl group at position 1), reduction of the nitro group can lead to an intramolecular reaction.

For instance, the reduction of an o-nitrotoluene derivative can lead to the formation of an anthranil (2,1-benzisoxazole) ring system. This process typically involves the partial reduction of the nitro group to a nitroso or hydroxylamine intermediate, which then reacts with the adjacent activated methyl group. The reaction often proceeds through a nitrene or nitrenoid intermediate, which is a highly reactive species that can insert into a neighboring C-H bond. rsc.org

The general pathway can be envisioned as:

Partial Reduction: The nitro group is reduced, for example, by a tervalent phosphorus reagent like triethyl phosphite, to generate a reactive nitrene intermediate. rsc.org

Intramolecular Attack: The electrophilic nitrene attacks the ortho-methyl group.

Cyclization and Rearrangement: A subsequent cyclization and rearrangement lead to the formation of the stable heterocyclic anthranil ring.

These types of cyclizations are crucial in the synthesis of complex molecules, including pharmaceuticals and dyes. The specific product formed depends heavily on the reaction conditions and the nature of the substituent at the ortho position. jmb.or.kr

Deuterium (B1214612) Labeling Studies for Mechanistic Elucidation

Deuterium labeling studies are a powerful tool for elucidating the mechanisms of chemical reactions. By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position in a reactant molecule, chemists can observe changes in the reaction rate. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable insights into the bond-breaking and bond-forming steps of a reaction mechanism. wikipedia.orglibretexts.org Specifically, a primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE arises when the labeled position is not directly involved in bond cleavage but its environment is altered during the reaction. wikipedia.org

For instance, in electrophilic aromatic substitution reactions, such as further nitration, the directing effects of the existing substituents play a crucial role. The methyl and ethyl groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. Deuterium labeling of the aromatic ring protons could help to dissect the finer details of the substitution mechanism and the relative rates of attack at different positions.

Furthermore, reactions involving the alkyl side chains, such as oxidation, could be investigated using deuterium labeling. For example, placing deuterium atoms on the benzylic position of the ethyl group (the carbon atom attached to the benzene ring) would be expected to produce a significant primary KIE if C-H bond cleavage at this position is the rate-determining step of an oxidation reaction.

To illustrate the potential application of such studies, consider a hypothetical oxidation reaction at the ethyl group. The data in the table below represents a plausible set of results from a competitive experiment where a mixture of this compound and its deuterated analogue are subjected to an oxidizing agent.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Oxidation of this compound

| Reactant | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| This compound (C₉H₁₁NO₂) | kH = 1.2 x 10⁻⁴ | 6.0 |

| 4-(Ethyl-α,α-d₂)-1-methyl-2-nitrobenzene (C₉H₉D₂NO₂) | kD = 2.0 x 10⁻⁵ |

A kH/kD value significantly greater than 1, as shown in the hypothetical data, would strongly suggest that the C-H bond at the benzylic position is broken in the slowest step of the reaction. This type of analysis is crucial for distinguishing between different proposed mechanistic pathways.

Similarly, solvent isotope effects can be studied by comparing the reaction rate in a normal protic solvent (e.g., methanol, CH₃OH) with its deuterated counterpart (e.g., methanol-d₄, CD₃OD). rsc.org An observed change in the reaction rate can indicate the involvement of the solvent in the reaction mechanism, for example, as a proton source or a nucleophile. libretexts.org

While specific experimental data for this compound is pending in the scientific literature, the established principles of deuterium labeling provide a clear framework for how such studies would be designed and interpreted to provide a deeper understanding of its chemical reactivity.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a window into the electronic environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). The chemical shifts, signal multiplicities, and coupling constants offer a detailed blueprint of the molecular structure.

The ¹H NMR spectrum of 4-Ethyl-1-methyl-2-nitrobenzene is anticipated to show distinct signals corresponding to the three types of protons: aromatic, ethyl, and methyl. The electron-withdrawing nature of the nitro group and the electron-donating effects of the alkyl groups significantly influence the chemical shifts of the aromatic protons. youtube.com

The aromatic region would display three signals for the three non-equivalent protons on the benzene (B151609) ring.

The proton at C3 (ortho to the nitro group and adjacent to the methyl group) would be the most deshielded due to the strong electron-withdrawing effect of the NO₂ group.

The proton at C5 (ortho to the ethyl group and meta to the nitro group) would be shifted upfield relative to the C3 proton.

The proton at C6 (meta to both the nitro and ethyl groups) would also have a distinct chemical shift.

The aliphatic protons of the ethyl and methyl groups would appear in the upfield region of the spectrum.

The methyl group directly attached to the ring (C1-CH₃) would appear as a singlet.

The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons (split by the adjacent methyl protons) and a triplet for the terminal methyl (-CH₃) protons (split by the adjacent methylene protons). youtube.com

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (C3) | 7.8 - 8.0 | d | ~2 |

| Aromatic H (C5) | 7.3 - 7.5 | dd | ~8, ~2 |

| Aromatic H (C6) | 7.2 - 7.4 | d | ~8 |

| Ethyl (-CH₂-) | 2.6 - 2.8 | q | ~7.5 |

| Methyl (C1-CH₃) | 2.4 - 2.6 | s | - |

| Ethyl (-CH₃) | 1.2 - 1.4 | t | ~7.5 |

Predicted values are based on analogous structures.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to the electron-withdrawing nitro group being significantly deshielded (shifted to a higher ppm value).

The carbon atom bearing the nitro group (C2) is expected to have the largest chemical shift in the aromatic region.

The carbon attached to the methyl group (C1) and the carbon attached to the ethyl group (C4) would also be clearly identifiable.

The remaining aromatic carbons (C3, C5, C6) and the aliphatic carbons of the ethyl and methyl groups will have characteristic shifts. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C-NO₂) | ~150 |

| C4 (C-Ethyl) | ~145 |

| C1 (C-Methyl) | ~135 |

| C6 | ~133 |

| C5 | ~128 |

| C3 | ~124 |

| Ethyl (-CH₂-) | ~28 |

| Methyl (C1-CH₃) | ~21 |

| Ethyl (-CH₃) | ~15 |

Predicted values are based on analogous structures.

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and among the coupled aromatic protons (H5 with H6, and H5 with H3), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. nist.gov The molecular formula for this compound is C₉H₁₁NO₂, corresponding to a molecular weight of approximately 165.19 g/mol . nih.govchemsrc.com

Different ionization methods provide complementary information.

Electron Ionization (EI): This is a high-energy technique that causes extensive fragmentation. The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 165. The fragmentation pattern would be characteristic of nitroaromatic compounds and alkylbenzenes. Expected fragmentation pathways include:

Loss of a nitro group (NO₂•, 46 Da): [M - 46]⁺ at m/z 119.

Loss of a nitro group followed by loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) from the ethyl group, leading to a fragment at m/z 91 (the tropylium (B1234903) ion).

Benzylic cleavage to lose a methyl radical (CH₃•, 15 Da) from the ethyl group, resulting in a prominent peak at m/z 150. This is a common fragmentation for ethylbenzene (B125841) derivatives. nist.gov

Loss of an ethyl radical (C₂H₅•, 29 Da) to give a fragment at m/z 136.

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in minimal fragmentation. In positive ion mode, the ESI mass spectrum of this compound would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 166. Adducts with other cations, such as sodium [M+Na]⁺ at m/z 188, may also be observed. This technique is primarily used to confirm the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by analyzing the fragmentation of a selected precursor ion. In a typical experiment, the molecular ion or protonated molecule (m/z 165 or 166) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) would provide evidence for the specific arrangement of the substituents. For example, fragmentation of the m/z 150 ion (formed by loss of a methyl radical from the ethyl group) could be further analyzed to confirm the presence and position of the nitro and methyl groups on the benzene ring, solidifying the structural assignment of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing the vibrational modes of its constituent chemical bonds.

Characteristic Absorption Bands of Nitro and Alkyl Moieties

The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch (νₐₛ(NO₂)) and a symmetric stretch (νₛ(NO₂)). For substituted nitrobenzenes, the asymmetric stretching vibration is generally observed in the range of 1500-1570 cm⁻¹, while the symmetric stretch appears between 1300-1370 cm⁻¹. researchgate.net The C-N stretching vibration is expected to be found around 1100 cm⁻¹. researchgate.net

The alkyl substituents also give rise to characteristic bands. The ethyl and methyl groups will produce C-H stretching vibrations in the 2850-3000 cm⁻¹ region. Bending vibrations for the methyl and ethyl groups are expected in the 1375-1470 cm⁻¹ range.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch (νₐₛ) | 1500 - 1570 |

| Nitro (-NO₂) | Symmetric Stretch (νₛ) | 1300 - 1370 |

| C-N | Stretch | ~1100 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Alkyl (C-H) | Bend | 1375 - 1470 |

This table is based on data from analogous compounds and theoretical predictions.

Conformational Analysis through Vibrational Frequencies

The orientation of the ethyl and nitro groups relative to the benzene ring in this compound can be investigated through a detailed analysis of its vibrational frequencies. The rotational position of these groups can influence the exact frequencies and intensities of certain vibrational modes due to steric and electronic effects.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational spectra for different conformers. By comparing the calculated spectra with experimental data (when available), the most stable conformation in the given state (gas, liquid, or solid) can be determined. For instance, the interaction between the nitro group and the adjacent methyl group, as well as the ethyl group, can lead to slight shifts in the C-H and N-O vibrational frequencies, providing clues about the molecule's three-dimensional structure.

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing definitive information about the molecular and crystal structure of this compound.

Elucidation of Molecular and Crystal Structures

While a specific crystal structure for this compound is not publicly documented, analysis of related compounds such as 1-Bromo-4-methyl-2-nitrobenzene offers insights into the expected structural features. researchgate.net In the solid state, the benzene ring is expected to be nearly planar, with the nitro group likely twisted out of the plane of the ring to some degree due to steric hindrance from the adjacent methyl group.

A hypothetical crystal structure would reveal key intramolecular details such as bond lengths, bond angles, and torsion angles. For example, the C-N-O bond angles and the N-O bond lengths are characteristic of the nitro group. The orientation of the ethyl group's methyl and methylene units relative to the aromatic ring would also be defined.

Table 2: Hypothetical Crystallographic Parameters for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 8-12 |

| b (Å) | 10-15 |

| c (Å) | 6-9 |

| β (°) | 90-105 |

| Z (molecules/unit cell) | 4 |

This table presents hypothetical data based on known structures of similar molecules and is for illustrative purposes.

Polymorphism and Solid-State Packing Influences

Nitroaromatic compounds are known to exhibit polymorphism, where a substance can exist in different crystalline forms with distinct physical properties. nacalai.com These different forms, or polymorphs, arise from variations in the packing of molecules in the crystal lattice. The interplay of intermolecular forces, such as van der Waals interactions and potential weak C-H···O hydrogen bonds involving the nitro group, governs the solid-state packing.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas chromatography (GC) is a primary method for analyzing volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound and its isomers. The retention time in GC is a key parameter for identification, which is influenced by the compound's volatility and its interaction with the stationary phase of the GC column. phenomenex.comdrawellanalytical.com The separation of isomers, such as the various ethylmethylnitrobenzene isomers, can be challenging and often requires the use of high-resolution capillary columns with specific stationary phases. nih.gov

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis and purification of this compound. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of nitroaromatic compounds. cdc.govnacalai.com The choice of column chemistry and mobile phase composition is critical for achieving the desired separation and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. The coupling of gas chromatography's separation power with the structural elucidation capabilities of mass spectrometry provides a robust method for both qualitative and quantitative analysis.

Methodology and Findings

The mass spectrum of this compound, upon electron ionization, is expected to exhibit a distinct fragmentation pattern characteristic of nitroaromatic compounds. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (165.19 g/mol ). Key fragmentation pathways for nitroaromatics often involve the loss of the nitro group (-NO₂) as either NO₂ (a loss of 46 amu) or NO and O. The presence of the ethyl and methyl groups will also lead to characteristic fragmentation, such as the loss of a methyl group (-CH₃; a loss of 15 amu) or an ethyl group (-C₂H₅; a loss of 29 amu). A prominent fragment is often the tropylium ion (C₇H₇⁺) at m/z 91, formed through rearrangement and cleavage.

Interactive Data Table: Predicted GC-MS Parameters and Major Fragments

| Parameter | Value/Description |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-300 amu |

| Predicted Molecular Ion (m/z) | 165 |

| Predicted Major Fragments (m/z) | 150 ([M-CH₃]⁺), 136 ([M-C₂H₅]⁺), 119 ([M-NO₂]⁺), 91 ([C₇H₇]⁺) |

Note: The retention time is dependent on the specific instrument and conditions and would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a complementary technique to GC-MS, particularly well-suited for the analysis of thermally labile or less volatile compounds. For this compound, reversed-phase HPLC is the method of choice.

Methodology and Findings

The separation of this compound is typically achieved using a C18 or a Phenyl-Hexyl stationary phase. These columns provide excellent resolution for aromatic compounds. The mobile phase generally consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a gradient elution to optimize the separation of compounds with varying polarities. UV detection is commonly employed for nitroaromatic compounds, with the detection wavelength typically set around 254 nm, where the nitroaromatic chromophore exhibits strong absorbance.

Research on the HPLC analysis of similar nitroaromatic compounds indicates that a mobile phase of acetonitrile and water in a gradient program provides effective separation. The retention time of this compound would be influenced by the exact mobile phase composition, flow rate, and column dimensions. Due to its relatively non-polar nature, it is expected to have a moderate retention time under standard reversed-phase conditions.

Interactive Data Table: Typical HPLC Conditions

| Parameter | Value/Description |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Note: The retention time is specific to the described conditions and will vary with any changes to the method parameters.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electron distribution and energy levels within a molecule, which dictate its physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It is employed to determine the optimized geometry and various electronic properties of the ground state. researchgate.net For aromatic compounds like derivatives of benzene (B151609) and nitrobenzene (B124822), DFT calculations, often using the B3LYP functional with basis sets like 6-31G**, provide reliable predictions of molecular properties. researchgate.net

Studies on related molecules such as methylbenzenes and nitrobenzenes show that the addition of substituent groups significantly affects the electronic properties of the benzene ring. researchgate.net The optimized molecular structure corresponds to a local minimum on the potential energy surface. For 4-Ethyl-1-methyl-2-nitrobenzene, DFT would be used to calculate key ground-state properties, providing a quantitative description of its electronic nature.

Table 1: Representative Ground State Properties Calculated via DFT for Nitroaromatic Compounds Note: This table presents typical values for related nitroaromatic compounds to illustrate the data obtained from DFT calculations, not specifically for this compound.

| Property | Description | Typical Calculated Value (Example: Nitrobenzene) |

|---|---|---|

| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized geometry. | -416.5 |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | ~4.2 |

| Ionization Potential (eV) | The energy required to remove an electron from the molecule. | ~9.9 |

| Electron Affinity (eV) | The energy released when an electron is added to the molecule. | ~1.2 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is crucial for predicting how a molecule will interact with other charged species. The MEP map reveals regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net

In this compound, the MEP map would show distinct regions:

Negative Potential: This region, typically colored red or yellow, is concentrated around the oxygen atoms of the nitro group (-NO2) due to their high electronegativity. This indicates the site most favorable for interaction with electrophiles or positive charges.

Positive Potential: A region of high positive potential, often colored blue, would be located around the aromatic ring and the hydrogen atoms of the alkyl groups. The powerful electron-withdrawing nature of the nitro group significantly increases the positive potential on the aromatic ring, making it susceptible to nucleophilic attack. researchgate.net

Neutral Regions: The ethyl and methyl groups, being weakly electron-donating, would slightly modulate the potential across the benzene ring.

The MEP map provides a clear picture of the molecule's charge landscape, highlighting the electron-rich nitro group and the relatively electron-poor aromatic ring.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. In this compound, the HOMO is expected to be primarily distributed over the benzene ring and the alkyl substituents.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The LUMO is anticipated to be localized mainly on the electron-withdrawing nitro group.

HOMO-LUMO Gap (ΔE): The energy gap between the HOMO and LUMO determines the molecule's excitability and kinetic stability. A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Substituent groups play a key role in tuning these energy levels. nih.gov The electron-donating alkyl groups tend to raise the HOMO energy, while the electron-withdrawing nitro group lowers the LUMO energy, collectively narrowing the HOMO-LUMO gap compared to unsubstituted benzene.

Table 2: Representative FMO Properties for Substituted Nitrobenzenes Note: This table provides illustrative energy values for related compounds to demonstrate the principles of FMO analysis.

| Parameter | Description | Illustrative Energy Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -7.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -2.5 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO (ELUMO - EHOMO). A smaller gap implies higher reactivity. researchgate.net | 4.5 to 4.0 |

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the detailed exploration of reaction pathways, providing insights into the feasibility and kinetics of chemical transformations.

To understand a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods, particularly DFT, are used to locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea) or activation barrier.

For this compound, potential reactions could include electrophilic aromatic substitution or reactions involving the side chains. The activation barrier determines the rate of the reaction; a lower barrier indicates a faster reaction. For example, in the nitration of aromatic compounds, DFT calculations can determine the Gibbs free activation energy (∆‡G°) and activation enthalpy (∆‡H°), providing a quantitative measure of the reaction's kinetic feasibility at different temperatures. chemrxiv.org

Table 3: Illustrative Activation Energies for Reactions of Aromatic Compounds Note: This table shows example activation energy values from computational studies on related systems to demonstrate the concept.

| Reaction Type | Parameter | Illustrative Calculated Value (kcal/mol) |

|---|---|---|

| Aromatic Nitration | Activation Enthalpy (∆‡H°) | ~35-45 chemrxiv.org |

| Gibbs Free Activation Energy (∆‡G°) | ~30-40 chemrxiv.org | |

| Hydrogen Abstraction | Activation Enthalpy (∆‡H°) | ~10-20 |

| Gibbs Free Activation Energy (∆‡G°) | ~15-25 |

A reaction coordinate diagram, or minimum energy path, plots the energy of a system as it progresses from reactants to products through a transition state. chemrxiv.org This analysis provides a detailed map of the energy landscape of a reaction.

A significant potential reaction for this compound is an intramolecular hydrogen transfer. Due to the ortho-positioning of the methyl group relative to the nitro group, a hydrogen atom from the methyl group can transfer to one of the oxygen atoms of the nitro group. This process leads to the formation of an unstable intermediate known as an aci-nitro tautomer or nitronic acid.

The reaction coordinate for this transfer would be modeled computationally to:

Identify the Reactant: The stable ground state of this compound.

Locate the Transition State: The specific molecular geometry where the hydrogen atom is partially bonded to both the carbon of the methyl group and the oxygen of the nitro group.

Characterize the Intermediate: The higher-energy aci-nitro tautomer.

This type of intramolecular rearrangement is a well-known pathway in the photochemistry and thermal decomposition of ortho-nitroalkylaromatics and is a critical step in their subsequent reactions. Analyzing the reaction coordinate provides fundamental insights into the mechanism and energetics of this transformation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While specific MD simulation studies exclusively focused on this compound are not prevalent in publicly available literature, the principles can be applied to understand its behavior based on studies of similar nitroaromatic compounds.

The conformational landscape of this compound is primarily dictated by the rotation of its substituent groups: the ethyl, methyl, and nitro groups attached to the benzene ring.

Rotation of the Nitro Group: The nitro group (-NO₂) is subject to rotational motion around the C-N bond. Steric hindrance from the adjacent methyl group at position 1 significantly influences the preferred orientation of the nitro group. The planarity of the nitro group with the benzene ring is often distorted to minimize repulsive forces, which in turn affects the electronic properties and reactivity of the molecule.

Rotation of the Ethyl Group: The ethyl group at position 4 also exhibits conformational flexibility due to rotation around the C-C bond. This rotation determines the orientation of the terminal methyl group relative to the benzene ring.

The following table summarizes key computed properties that influence the molecule's interactions.

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | PubChem nih.gov |

| XLogP3 | 2.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | AA Blocks aablocks.com |

| Hydrogen Bond Acceptor Count | 2 | AA Blocks aablocks.com |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Polar Surface Area | 45.8 Ų | PubChem nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for predicting the biological activity or chemical reactivity of compounds based on their molecular structures. These models are particularly important for classes of compounds like nitroaromatics, which are of interest in toxicology and medicinal chemistry.

The foundation of any QSAR model is the generation of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. For nitroaromatic compounds like this compound, a variety of descriptors can be calculated to capture the essential structural features that govern their activity.

In a study on the toxicity of nitrobenzene derivatives, several types of descriptors were employed to build a predictive model. researchgate.net These descriptors fall into several categories:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or connectivity indices.

Geometrical Descriptors: These relate to the 3D structure of the molecule, including molecular surface area and volume.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. For example, the descriptor HOMT was used in one study to model the toxicity of nitrobenzenes. researchgate.net

Constitutional Descriptors: These include simple counts of atoms, bonds, and functional groups.

The selection of the most relevant descriptors is a critical step to build a robust QSAR model. Techniques like genetic algorithms combined with partial least squares (GA-PLS) can be used to identify the optimal subset of descriptors that have the most significant contribution to the property being modeled. researchgate.net

A sample of descriptors that would be relevant for this compound, based on studies of similar compounds, is presented in the table below.

| Descriptor Type | Example Descriptor | Relevance for Nitroaromatics |

| Quantum-Chemical | HOMT (a quantum-chemical descriptor) | Relates to the molecule's ability to participate in charge-transfer interactions, which is crucial for the reactivity of the nitro group. researchgate.net |

| 3D-MoRSE | Mor03v (3D-Molecule Representation of Structures based on Electron diffraction) | Encodes 3D structural information, which is important for receptor binding and intermolecular interactions. researchgate.net |

| GETAWAY | G2 (Geometry, Topology, and Atom-Weights Assembly) | Captures information about molecular geometry, symmetry, and atom distribution. researchgate.net |

| 2D Autocorrelation | G(Cl...Cl) | Although named for chlorine, this type of descriptor can be generalized to describe the spatial distribution of specific atoms or properties. researchgate.net |

| Atom-Centered Fragments | MAXDP (Maximal electrotopological positive variation) | Relates to the electrophilicity and potential for reaction at specific sites on the molecule. researchgate.net |

Once a set of relevant descriptors has been selected, a mathematical model can be developed to predict the reactivity or a specific biological activity of the compound. Multiple Linear Regression (MLR) is a common method used to establish a linear relationship between the selected descriptors and the activity. researchgate.net

For nitroaromatic compounds, predictive models for properties like toxicity or mutagenicity are of high interest. researchgate.net The reactivity of these compounds is often linked to the electrochemical properties of the nitro group. The nitro group can be reduced to form reactive intermediates like nitroso and hydroxylamino derivatives, which can then interact with cellular macromolecules.

A hypothetical predictive model for the reactivity of this compound would likely include descriptors that quantify:

The electron-withdrawing nature of the nitro group.

The steric environment around the nitro group created by the adjacent methyl group.

The stability and predictive power of such models are typically validated using techniques like leave-one-out cross-validation and by testing the model on an external set of compounds. researchgate.net The goal is to create a statistically significant model that can reliably predict the reactivity profile of new or untested nitroaromatic compounds. researchgate.net

Environmental Biogeochemistry and Degradation Pathways

Abiotic Environmental Transformations

Abiotic degradation processes, which are independent of microbial activity, play a significant role in the initial transformation of 4-Ethyl-1-methyl-2-nitrobenzene in the environment. These processes include photolysis, advanced oxidation, and hydrolysis.

Photolytic Degradation in Aqueous and Atmospheric Phases

Photolytic degradation, or photolysis, is a process where light energy drives chemical reactions that break down compounds. For nitroaromatic compounds like this compound, photolysis can be a significant degradation pathway in both aquatic and atmospheric environments. The presence of a nitro group on the aromatic ring makes the compound susceptible to photochemical reactions.

In aqueous systems, the photocatalytic degradation of similar compounds, such as nitrotoluenes, has been demonstrated using titanium dioxide (TiO2) as a photocatalyst. nih.gov This process involves the generation of highly reactive hydroxyl radicals upon UV irradiation of TiO2, which then attack the aromatic ring, leading to its degradation. nih.govmdpi.com The degradation of 4-nitrotoluene (B166481), a related compound, has been shown to produce hydroxylated aromatic intermediates, suggesting multiple initial degradation pathways. nih.gov It is plausible that this compound undergoes similar TiO2-mediated photocatalytic degradation, leading to mineralization into carbon dioxide, ammonium (B1175870), and nitrate (B79036) ions. nih.gov

In the gas phase, photolysis is also expected to be a dominant atmospheric loss process for related compounds like methyl-2-nitrophenols. The absorption of solar radiation can lead to the excitation of the nitroaromatic molecule and subsequent chemical reactions, contributing to its removal from the atmosphere.

Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These processes are considered highly effective for the degradation of recalcitrant organic compounds, including nitroaromatics.

The generation of hydroxyl radicals in AOPs can be achieved through various methods, including the use of ozone (O3), hydrogen peroxide (H2O2), and UV light. The high reactivity of hydroxyl radicals allows them to non-selectively attack the aromatic ring of this compound, initiating a series of oxidation reactions. This can lead to the cleavage of the aromatic ring and the eventual mineralization of the compound into less harmful inorganic products. The effectiveness of AOPs for the degradation of nitroaromatic compounds suggests that they could be a viable remediation strategy for water contaminated with this compound.

Hydrolytic Stability and Transformation Products

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The hydrolytic stability of nitroaromatic compounds is generally high under neutral environmental conditions. The C-N bond in nitroaromatics is not readily susceptible to hydrolysis. However, the presence of other functional groups and environmental conditions such as pH and temperature can influence the rate of hydrolysis. nih.gov For instance, the hydrolysis of nitrofurantoin, another nitroaromatic compound, is significantly faster in alkaline and neutral solutions compared to acidic conditions. nih.gov

Microbial Biodegradation Mechanisms

Microbial biodegradation is a key process in the removal of organic pollutants from the environment. Various microorganisms have evolved metabolic pathways to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy.

Aerobic Catabolism of Nitroaromatics

Under aerobic conditions, bacteria have developed several strategies to degrade nitroaromatic compounds. These pathways often involve an initial attack on the aromatic ring by oxygenase enzymes.

A common and well-studied mechanism for the aerobic biodegradation of nitroaromatic compounds is initiated by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate and the release of the nitro group as nitrite (B80452). nih.govresearchgate.net